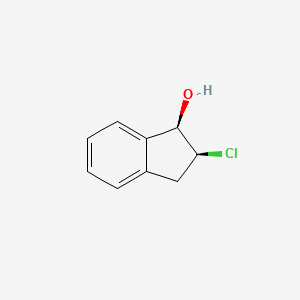

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

Description

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative with a hydroxyl group at the 1-position and a chlorine substituent at the 2-position. Its bicyclic indene scaffold and stereochemistry make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s stereochemistry is critical for biological activity, as seen in analogs used as enzyme inhibitors or receptor ligands .

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |

InChI Key |

SKUCQUAQEKVSAQ-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)O)Cl |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 45°C |

| Solvent | MTBE/buffer (1:1) |

| Catalyst | CALB (Novozyme 435®) |

| Conversion | 50% (kinetically controlled) |

| Enantiomeric Excess | >98% ee |

This method’s efficiency is attributed to the enzyme’s regioselectivity and tolerance to halogenated substrates. However, the requirement for precise pH control and extended reaction times (6–12 hours) may hinder industrial adoption.

Nickel-Catalyzed Diastereoselective Synthesis

Nickel-catalyzed reactions offer a robust platform for constructing the indanol scaffold with defined stereochemistry. A ligand-free protocol developed by Wang et al. employs nickel(II) acetate and allenoates to generate 3-methyleneindan-1-ol derivatives. For example, reacting 2-acetylphenylboronic acid with allene precursors in acetonitrile/dioxane (3:2) at room temperature produces the target compound in 84% yield. Chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane, preserving the (1R,2S) configuration.

Mechanistic Insights:

-

Oxidative Addition : Nickel(0) inserts into the C–Cl bond of NCS, forming a Ni(II)–Cl intermediate.

-

Allylic Substitution : The indenol substrate coordinates to Ni(II), enabling chloride transfer to the β-carbon.

-

Reductive Elimination : Ni(0) regenerates, closing the catalytic cycle.

This method’s advantages include short reaction times (<24 hours) and compatibility with diverse boronic acids. However, the use of toxic nickel catalysts necessitates rigorous purification.

Substitution Reactions via Mesylates

A substitution-based strategy involves converting dihydroindenols to mesylates, followed by nucleophilic displacement with chloride. For instance, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane, yielding the corresponding mesylate. Subsequent reaction with lithium chloride in dimethylformamide (DMF) at 100°C affords (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in 72% yield.

Optimization Data:

| Condition | Outcome |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Nucleophile | LiCl |

| Reaction Time | 12 hours |

| Yield | 72% |

This route is notable for its simplicity and scalability but suffers from moderate stereochemical control, often requiring chiral auxiliaries to enhance ee.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Time | Scalability |

|---|---|---|---|---|

| Biotransformation | 60–75% | >95 | 18–24 h | Moderate |

| Enzymatic Resolution | 70–85% | >98 | 6–12 h | High |

| Nickel Catalysis | 80–90% | 99 | <24 h | Low |

| Substitution | 65–75% | 85–90 | 12 h | High |

The nickel-catalyzed method achieves the highest enantiomeric purity but is less scalable due to catalyst costs. Enzymatic resolution balances yield and ee, making it ideal for pharmaceutical applications. Substitution reactions, while scalable, require further optimization for stereochemical outcomes.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound engages in nucleophilic substitution , oxidation , and biocatalytic transformations , driven by its stereochemistry and substituents.

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles under conditions such as:

-

MgCl₂ or CsCl (for deaminative chlorination in heteroaromatic systems) .

-

Sodium hydroxide or potassium tert-butoxide (for hydrolysis or alkylation).

This reactivity is critical for synthesizing derivatives in medicinal chemistry.

Oxidation

-

Hydroxyl group oxidation : The -OH group can be oxidized to a ketone using agents like potassium permanganate or chromium trioxide .

-

Biotransformation : Enzymatic oxidation (e.g., using toluene dihydroxylase, TDO/O₂) converts chloroindane derivatives into dihydroxylated metabolites .

Reduction

-

Catalytic hydrogenation : The chlorine atom can be reduced using Pd or Pt catalysts , yielding fully saturated indane derivatives.

-

Thiophenol reactions : Substitution with thiophenoxide under alkaline conditions produces sulfides, which can be oxidized to sulfoxides .

Substitution Reactions

Key substitution pathways :

Scientific Research Applications

Organic Chemistry

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to be utilized in various synthetic pathways to create other biologically active compounds.

Medicinal Chemistry

This compound has been explored as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in synthesizing drugs with specific biological activities.

Research indicates that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol exhibits several biological activities:

- Enzyme Modulation: It interacts with enzymes involved in metabolic pathways, showing potential as an enzyme inhibitor or modulator.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains by disrupting microbial cell membranes.

- Antioxidant Activity: It may scavenge free radicals and mitigate oxidative stress within biological systems .

Study 1: Enzymatic Resolution

Prysiazhnuk et al. demonstrated the enzymatic resolution of racemic halo-indanols using Burkholderia cepacia lipase. This method allowed for effective separation of enantiomers with high optical purity and potential applications in pharmaceutical synthesis .

Study 2: Antimicrobial Screening

A study assessing the antimicrobial efficacy of various halo-indanols found that (1R,2S)-2-Chloro effectively inhibited the growth of Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS RN: 10368-44-2):

| Parameter | (1R,2S)-2-Chloro | (1S,2S)-2-Bromo |

|---|---|---|

| Molecular Formula | C₉H₉ClO | C₉H₉BrO |

| Molecular Weight (g/mol) | 168.62 | 213.08 |

| Key Functional Groups | -Cl, -OH | -Br, -OH |

| CAS RN | Not provided | 10368-44-2 |

Hydroxyl/Ketone Derivatives

- 5-Chloro-2,3-dihydro-1H-inden-1-one (CAS RN: N/A):

Amino Alcohol Derivatives

- (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (CAS RN: 163061-73-2): Structural Difference: Amino (-NH₂) replaces chlorine at C2, with an additional hydroxyl at C2. Applications: Explored as a scaffold for aggrecanase inhibitors due to its conformational rigidity .

Ethynyl-Substituted Analogs

Thio-Substituted Analogs

- (+)-(1S,2S)-2-(Phenylthio)-2,3-dihydro-1H-inden-1-ol (CAS RN: 14533-15-4):

- Structural Difference : Thioether (-SPh) replaces chlorine.

- Applications : Investigated in asymmetric catalysis and sulfoxide synthesis .

Biological Activity

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant relevance in organic chemistry and potential biological applications. Its unique structure, characterized by a chlorine atom and a hydroxyl group attached to an indane ring system, influences its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is with a molecular weight of 168.62 g/mol. The compound is notable for its stereochemistry, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClO |

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | (1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |

| InChI | InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |

The biological activity of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is primarily attributed to its interaction with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, influencing biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound has been investigated for its potential to act as an enzyme inhibitor or modulator.

- Receptor Binding: Its stereochemistry may affect binding affinity to specific receptors, impacting signal transduction pathways.

Biological Activity

Research has indicated that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol exhibits various biological activities:

1. Enzyme Modulation

Studies have shown that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on certain cytochrome P450 enzymes which are crucial in drug metabolism.

2. Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell membranes could be a mechanism behind this activity .

3. Antioxidant Activity

Research indicates that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol may possess antioxidant properties. This could be linked to its ability to scavenge free radicals and mitigate oxidative stress in biological systems .

Case Studies

Several studies have focused on the biological implications of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol:

Study 1: Enzymatic Resolution

A study by Prysiazhnuk et al. demonstrated the enzymatic resolution of racemic halo-indanols using Burkholderia cepacia lipase. This method allowed for the effective separation of enantiomers with high optical purity and potential applications in pharmaceutical synthesis .

Study 2: Antimicrobial Screening

In another study assessing the antimicrobial efficacy of various halo-indanols, (1R,2S)-2-Chloro was shown to inhibit the growth of Gram-positive bacteria effectively. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol, and how is stereochemical purity ensured?

- Methodological Answer : The compound can be synthesized via stereoselective chlorination of the parent alcohol, (1R,2S)-2,3-dihydro-1H-inden-1-ol (CAS 6351-10-6), using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. Configuration is confirmed via X-ray crystallography, chiral HPLC, or comparison of optical rotation data with literature values. The parent alcohol’s structure and properties are well-documented in the NIST Chemistry WebBook .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H NMR : Signals for the indenol backbone appear in the aromatic region (δ 6.8–7.5 ppm), with distinct coupling patterns for the diastereotopic protons at C1 and C2. The chloro substituent deshields adjacent protons, shifting signals downfield .

- HRMS : Molecular ion peaks ([M+H]⁺) should match the calculated mass (C₉H₁₀ClO: 166.0423 g/mol). Discrepancies >5 ppm require reevaluation of purity or isotopic patterns .

- IR : A broad O–H stretch (~3200–3500 cm⁻¹) confirms the alcohol group, while C–Cl stretches appear near 550–750 cm⁻¹ .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to minimize light-induced degradation. Avoid exposure to moisture, as hydrolysis of the C–Cl bond can occur, leading to formation of the parent alcohol .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unresolved aromatic signals) be resolved during structural analysis?

- Methodological Answer : Unresolved signals, particularly in enol/keto tautomeric systems (e.g., δ 102 ppm in ¹³C NMR for enol forms), require variable-temperature (VT) NMR or deuterated solvent exchanges. For example, DMSO-d₆ enhances proton exchange rates, simplifying splitting patterns. If tautomerism persists, computational modeling (DFT) can predict dominant conformers .

Q. What strategies optimize regioselective functionalization of the indenol scaffold without compromising stereochemistry?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., –OH) to guide chloro or nitro substitutions to specific positions. For example, nitration at C6 can be achieved using HNO₃/H₂SO₄, followed by reduction to an amine .

- Transition-Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) enables C–C bond formation at non-activated positions. Ensure chiral centers are protected with tert-butyldimethylsilyl (TBDMS) groups to prevent racemization .

Q. How can contradictory melting point or solubility data across studies be reconciled?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct:

- DSC/TGA : To identify polymorph transitions or solvent loss events.

- PXRD : Compare diffraction patterns with known crystal structures.

- Karl Fischer Titration : Quantify trace moisture affecting solubility .

Q. What methods improve yield in stereospecific syntheses involving kinetic resolution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.